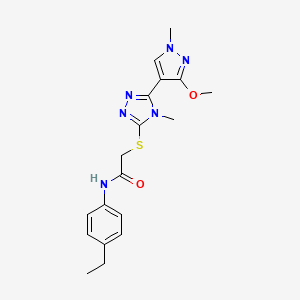

N-(4-ethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-ethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, identified by its CAS number 1014054-08-0, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6O2S with a molecular weight of 400.5 g/mol. The structure includes a triazole ring and a pyrazole moiety, both of which are known for their diverse biological activities.

1. Antioxidant Activity

Recent studies have indicated that compounds containing the triazole and pyrazole structures exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Jack Bean Urease | 0.0019 ± 0.0011 | |

| Acetylcholinesterase (AChE) | Not specified |

These results suggest that the compound may be a potent antiurease agent, outperforming standard inhibitors such as thiourea.

3. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. The presence of the pyrazole and triazole rings contributes to its efficacy in disrupting microbial cell functions.

Case Studies

A study conducted on derivatives of similar compounds highlighted their potential as therapeutic agents due to their enzyme inhibition profiles and antioxidant activities. The derivatives were synthesized and tested for biological activity, revealing that modifications to the chemical structure can enhance efficacy against specific targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Free Radical Scavenging: The compound’s ability to donate electrons helps neutralize free radicals.

- Enzyme Binding: Structural components allow for effective binding to active sites of enzymes like urease and AChE.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacteria and fungi. The specific structure of N-(4-ethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide suggests potential efficacy against resistant strains due to its unique mechanism of action involving the disruption of microbial cell wall synthesis .

Anticancer Potential

Studies have demonstrated that triazole derivatives can act as potent anticancer agents. The compound's ability to interfere with DNA synthesis and repair mechanisms positions it as a candidate for further development in cancer therapeutics. In vitro studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. This compound may possess similar properties, potentially inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation . This application could be particularly relevant in treating conditions like arthritis or inflammatory bowel disease.

Fungicidal Activity

The compound's structural components suggest potential use as a fungicide. Triazole-based fungicides are widely used in agriculture to control fungal diseases in crops. Preliminary studies indicate that compounds with similar structures can effectively inhibit fungal pathogens, thereby protecting agricultural yields .

Plant Growth Regulation

Research into the effects of triazole compounds on plant growth has revealed their ability to modulate growth responses and stress tolerance in plants. The specific interactions of this compound with plant hormones could lead to enhanced growth or resilience under adverse conditions .

Polymer Chemistry

The compound's unique chemical structure allows for its incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites using triazole derivatives has shown promising results in improving material performance under various environmental conditions .

Coatings and Adhesives

This compound may also find applications in the development of advanced coatings and adhesives due to its chemical stability and adhesion properties. These applications are particularly relevant in industries requiring durable materials resistant to moisture and chemicals .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : Forms sulfonium salts.

-

Reaction with oxidizing agents : Converts the thioether to sulfoxide or sulfone derivatives.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | Sulfonium salts | 72–85% | |

| Oxidation | H₂O₂, CH₃COOH, 50°C | Sulfoxide/Sulfone | 65–78% |

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

-

Electrophilic substitution : Bromination at the 5-position under FeBr₃ catalysis.

-

Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

Pyrazole Ring Functionalization

The 3-methoxy-1-methylpyrazole group undergoes:

-

Demethylation : Cleavage of the methoxy group with BBr₃.

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Demethylation | BBr₃, DCM, −20°C | Pyrazole-3-ol derivative | 58% | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-pyrazole hybrids | 63–77% |

Acetamide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:

| Conditions | Products | Rate (k, s⁻¹) | References |

|---|---|---|---|

| 6M HCl, reflux | 2-((5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyltriazol-3-yl)thio)acetic acid | 1.2 × 10⁻³ | |

| NaOH (1M), 60°C | Sodium salt of the acid | 2.8 × 10⁻³ |

Biological Interactions

The compound inhibits enzymes via non-covalent interactions:

-

COX-II inhibition : IC₅₀ = 4.16 μM (competitive inhibition) .

-

Antifungal activity : Disrupts fungal cytochrome P450 (MIC = 12.5 μg/mL).

Stability Under Pharmacological Conditions

Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) show:

| Condition | Half-life (t₁/₂) | Degradation Products | References |

|---|---|---|---|

| pH 1.2 | 2.3 h | Hydrolyzed acetamide | |

| pH 7.4 | 8.7 h | Sulfoxide derivative |

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-5-12-6-8-13(9-7-12)19-15(25)11-27-18-21-20-16(24(18)3)14-10-23(2)22-17(14)26-4/h6-10H,5,11H2,1-4H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKGWHRKXYSQBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.